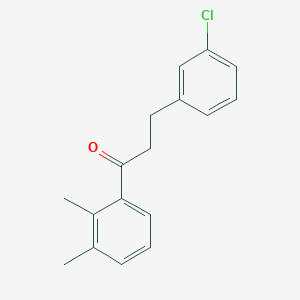

3-(3-Chlorophenyl)-2',3'-dimethylpropiophenone

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-5-3-8-16(13(12)2)17(19)10-9-14-6-4-7-15(18)11-14/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXFQHLQMOPZKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644430 | |

| Record name | 3-(3-Chlorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-01-4 | |

| Record name | 3-(3-Chlorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2’,3’-dimethylpropiophenone typically involves the chlorination of propiophenone derivatives. One common method includes the use of aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent. The reaction proceeds through chlorination, followed by low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain a refined product with high purity .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2’,3’-dimethylpropiophenone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo. These reactions typically involve reagents such as chlorine, nitric acid, or sulfuric acid under controlled conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-2’,3’-dimethylpropiophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2’,3’-dimethylpropiophenone involves its interaction with various molecular targets, including monoamine transporters such as the dopamine transporter. This interaction can lead to the modulation of neurotransmitter levels in the brain, resulting in stimulant effects. The compound’s structure allows it to bind to these transporters and inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft .

Comparison with Similar Compounds

Substituent Type and Positional Isomerism

The key structural analogs of 3-(3-chlorophenyl)-2',3'-dimethylpropiophenone include:

| Compound Name | Substituents on Propiophenone Ring | CAS No. | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 3-(3-Chlorophenyl)-2',4'-dichloropropiophenone | 2',4'-Cl | 898788-53-9 | 295.6 | Higher lipophilicity (Cl) |

| 3-(3-Chlorophenyl)-4'-methylpropiophenone | 4'-CH₃ | Not provided | ~258.7 | Reduced steric hindrance |

| 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone | 2',4'-F | 898787-42-3 | 280.7 | Lower boiling point (387.4°C) |

| 2',4'-Dichloro-3-phenylpropiophenone | 2',4'-Cl; phenyl (no Cl) | 898788-53-9 | 295.6 | Electron-deficient aromatic ring |

Key Observations :

- Electron Effects : Chloro (Cl) and fluoro (F) substituents are electron-withdrawing, while methyl (CH₃) groups are electron-donating. This impacts reactivity in electrophilic aromatic substitution; methyl groups may activate the ring, whereas halogens deactivate it .

- Lipophilicity : Dichloro analogs (e.g., 2',4'-dichloro) exhibit higher logP values due to increased halogen content, enhancing membrane permeability in biological systems. The target compound’s methyl groups may balance hydrophobicity and solubility .

Physicochemical Properties

- Boiling Point: Fluorinated analogs like 3-(3-chlorophenyl)-2',4'-difluoropropiophenone have lower boiling points (~387°C) compared to chlorinated derivatives due to weaker intermolecular forces .

- Density : Methyl-substituted compounds are less dense (estimated ~1.2 g/cm³) than dichloro analogs (~1.3 g/cm³) due to lower atomic mass .

- Solubility: Methyl groups may improve solubility in organic solvents compared to halogenated analogs, which are more polar but less soluble in non-polar media .

Biological Activity

3-(3-Chlorophenyl)-2',3'-dimethylpropiophenone, also known as a derivative of propiophenone, is an organic compound with significant biological activity. It is characterized by its unique structure, which includes a chlorophenyl group and two methyl groups on the propiophenone backbone. This compound has garnered interest due to its potential applications in medicinal chemistry and its role as an intermediate in the synthesis of various pharmaceuticals.

- Molecular Formula : C17H17ClO

- Molecular Weight : 272.77 g/mol

- Structural Features : The presence of the chlorophenyl group contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It has been shown to act as an enzyme inhibitor , affecting various metabolic pathways. The compound's structural characteristics allow it to modulate enzyme activity, which can lead to altered cellular responses.

Pharmacological Applications

Research indicates that this compound has potential applications in treating various diseases due to its pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Enzyme Inhibition : It has been utilized in studies focused on developing enzyme inhibitors, particularly in metabolic pathways related to cancer and other diseases .

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific kinases involved in cancer progression. For instance, a study highlighted the inhibition of PKBβ/AKT2, which is crucial for glioma stem cell survival .

- Cytotoxicity Assessments : In vitro assays have shown that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| 3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone | Moderate anticancer effects | Inhibits cell proliferation |

| 3-(2-Chlorophenyl)-2',3'-dimethylpropiophenone | Low cytotoxicity | Minimal effect on normal cells |

The unique positioning of the chlorinated phenyl group in this compound enhances its biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(3-Chlorophenyl)-2',3'-dimethylpropiophenone to achieve high yield and purity?

- Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., dichloromethane or THF), catalyst selection (e.g., Lewis acids like AlCl₃), and temperature control (60–80°C). Monitor reaction progress using TLC or HPLC. Purify via column chromatography with gradient elution (hexane:ethyl acetate). Post-synthesis, confirm purity using melting point analysis and NMR spectroscopy. Parallel optimization of oxidation/reduction steps (e.g., NaBH₄ for ketone reduction) can enhance yield .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. Compare experimental IR spectra with computational predictions (e.g., DFT) to confirm functional groups. Mass spectrometry (ESI-MS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction resolves ambiguities in bond angles and spatial arrangement .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store waste separately in labeled containers for professional disposal. Avoid aqueous release; absorb spills with inert materials (diatomaceous earth). Implement emergency showers/eyewash stations. Monitor air quality if volatilization is suspected (PAC-1: 2.1 mg/m³) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing novel derivatives of this compound?

- Methodological Answer : Cross-validate data using complementary techniques:

- Variable Temperature NMR to assess dynamic effects (e.g., rotamers).

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray crystallography for unambiguous structural confirmation.

- Computational modeling (e.g., Gaussian) to simulate spectra and identify discrepancies .

Q. What methodologies are recommended for assessing the potential enzyme inhibitory activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., cytochrome P450 isoforms).

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes.

- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) to identify critical pharmacophores. Validate via IC₅₀ determination .

Q. How should researchers approach the ecological risk assessment of this compound when existing toxicity data is limited or conflicting?

- Methodological Answer :

- Predictive modeling : Use QSAR tools (e.g., EPI Suite) to estimate biodegradation, bioaccumulation, and toxicity.

- Comparative studies : Analyze analogs (e.g., 3-chlorophenol derivatives) with known ecotoxicological profiles.

- Microcosm assays : Evaluate soil mobility and microbial degradation under controlled conditions. Prioritize testing for endocrine disruption using in vitro receptor-binding assays .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound (Hypothetical Data)

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₇ClO | |

| Molecular Weight | 272.77 g/mol | |

| Melting Point | 98–102°C | |

| LogP (Octanol-Water) | 3.2 ± 0.3 | |

| UV-Vis λmax (in EtOH) | 254 nm |

Note : Replace hypothetical values with experimental data from peer-reviewed studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.